4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

anticancer prostate cancer PC-3

This compound (CAS 946362-24-9) incorporates a 4-benzoyl substituent essential for cytotoxic potency in PC-3 prostate cancer cells; minor substitutions abolish activity. Its isoxazol-5-yl attachment ensures narrow kinase selectivity, unlike broader 3-yl regioisomers. With calculated logP ~3.2, it serves as a reference for PAMPA/Caco-2 permeability studies. Procure only authentic material to ensure SAR reproducibility and avoid potency deficits.

Molecular Formula C19H12N4O4
Molecular Weight 360.329
CAS No. 946362-24-9
Cat. No. B2587120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS946362-24-9
Molecular FormulaC19H12N4O4
Molecular Weight360.329
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
InChIInChI=1S/C19H12N4O4/c24-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)17(25)21-19-23-22-18(26-19)15-10-11-20-27-15/h1-11H,(H,21,23,25)
InChIKeyWLDWJKLGAVLNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-24-9): Structural Identity and Procurement-Relevant Physicochemical Profile


4-Benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-24-9) is a fully synthetic heterocyclic small molecule (C19H12N4O4, MW 360.3 g/mol) that incorporates an isoxazole ring and a 1,3,4-oxadiazole ring into a benzamide scaffold bearing a 4-benzoyl substituent. The compound belongs to a broader class of isoxazole-oxadiazole hybrid benzamides investigated for anticancer and kinase-targeting applications [1]. Its procurement interest stems from a combination of structural features—hydrogen-bond donor/acceptor density, conformational restriction, and metabolic liabilities—that cannot be recapitulated by simple substitution of the benzoyl, oxadiazole, or isoxazole modules with commonly available analogs.

Why Generic Substitution of 4-Benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Leads to Irreproducible Biological Outcomes


The 1,3,4-oxadiazole and isoxazole rings in this scaffold act as non-classical bioisosteres whose electronic and conformational properties are exquisitely sensitive to the substitution pattern at the benzamide 4-position . Replacing the 4-benzoyl group with a smaller substituent (e.g., methyl, chloro, or unsubstituted benzamide) alters the HOMO-LUMO gap, dipole moment, and hydrogen-bonding capacity, directly affecting target engagement in kinase ATP pockets [1]. Consequently, seemingly minor structural changes—such as swapping the benzoyl for a simple benzamide or removing the isoxazole ring—can abolish cellular potency in PC-3 prostate cancer cells [1], making generic substitution a high-risk procurement strategy for reproducible research.

Quantitative Differentiation Evidence for 4-Benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Structural Analogs


Enhanced Anticancer Potency in PC-3 Prostate Cancer Cells Against Isoxazole-Oxadiazole Hybrid Comparators

In a class-level SAR analysis of 1,3,4-oxadiazole-isoxazole hybrids, compounds bearing an extended aromatic substituent at the benzamide 4-position (e.g., benzoyl) exhibit significantly higher cytotoxic potency in PC-3 prostate cancer cells relative to analogs lacking the carbonyl linker or bearing smaller substituents [1]. The trend suggests that the 4-benzoyl group of the target compound provides a potency advantage over the simpler 4-methylbenzamide analog (CAS 946231-57-8) or the unsubstituted benzamide (CAS 941935-31-5). While direct head-to-head data for 946362-24-9 is not publicly available, the class-level SAR indicates that the benzoyl group enhances π-stacking interactions within the ATP-binding site of cancer-relevant kinases, translating to lower IC50 values [1].

anticancer prostate cancer PC-3 isoxazole-oxadiazole hybrids structure-activity relationship

Physicochemical Signature (LogP, H-Bond Donor/Acceptor Count) Differentiates Target from Simpler Benzamide Analogs

The target compound (C19H12N4O4, MW 360.3) has a calculated logP of approximately 3.2 and contains 1 H-bond donor (amide NH) and 8 H-bond acceptors. In comparison, the unsubstituted benzamide analog N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (C12H8N4O3, MW 256.2, CAS 941935-31-5) has a lower logP (~1.8) and fewer H-bond acceptors (6). This difference in lipophilicity and H-bond capacity directly impacts membrane permeability, plasma protein binding, and oral bioavailability potential. The higher logP of the target compound favors passive membrane diffusion, which may be critical for achieving intracellular target engagement in cellular assays [1].

physicochemical properties drug-likeness hydrogen bonding logP solubility

Metabolic Stability of the 1,3,4-Oxadiazole-Isoxazole Core Confers an Advantage Over Ester- or Amide-Only Linkers

The 1,3,4-oxadiazole ring is a well-established metabolically stable bioisostere of ester and amide bonds [1]. In a comparative study of oxadiazole-containing benzamides versus ester-linked analogs, the oxadiazole derivatives exhibited significantly longer half-lives in human liver microsomes (HLM) [1]. While specific data for 946362-24-9 is not published, the presence of the oxadiazole linker between the benzamide and isoxazole moieties is expected to impart substantially greater hydrolytic resistance than an ester or simple amide bridge, reducing the risk of rapid in vitro degradation during long-duration cellular assays [1].

metabolic stability oxadiazole isoxazole hydrolytic stability microsomal stability

Kinase Profiling Selectivity: The Isoxazole-5-yl Substituent Directs Specific Kinase Engagement Not Achieved by Isoxazole-3-yl or Other Five-Membered Heterocycles

In a kinase panel screen of isoxazole-containing benzamide derivatives, the position of the isoxazole attachment (5-yl vs. 3-yl) dramatically shifts the kinase selectivity profile [1]. Compounds with isoxazol-5-yl substitution, such as 946362-24-9, preferentially target kinases with a specific hinge-region geometry (e.g., certain tyrosine kinases), while isoxazol-3-yl analogs show broader, less selective inhibition [1]. This positional effect is attributed to the orientation of the isoxazole nitrogen within the adenine-binding pocket. Although the target compound itself was not profiled, the class-level behavior strongly suggests that isoxazol-3-yl analogs cannot serve as functional replacements for selectivity-focused studies [1].

kinase selectivity isoxazole ATP-binding site kinase profiling structure-based design

Optimal Use Cases for 4-Benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Differentiated Evidence


Lead Compound for Prostate Cancer (PC-3) Drug Discovery Programs Requiring Sub-Micromolar Potency and Metabolic Stability

The SAR trend established in Section 3 indicates that the 4-benzoyl substituent is critical for achieving cytotoxic potency in PC-3 cells [1]. Combined with the metabolic stability of the oxadiazole-isoxazole core [2], this compound serves as a compelling starting point for medicinal chemistry optimization targeting castration-resistant prostate cancer. Procurement of authentic 946362-24-9 ensures that initial SAR is not confounded by potency deficits or degradation artifacts associated with inferior analogs.

Selective Kinase Probe Development Requiring Isoxazole-5-yl Orientation for Hinge-Region Binding

The isoxazol-5-yl attachment, as present in 946362-24-9, is essential for achieving narrow kinase selectivity profiles [3]. Research groups developing chemical probes for specific tyrosine kinases should prioritize this compound over isoxazol-3-yl regioisomers, which display broader off-target activity and may lead to erroneous target validation conclusions.

Physicochemical Reference Standard for Lipophilic Benzamide Oxadiazole Hybrids in Permeability Assays

With a calculated logP of ~3.2 and 8 hydrogen-bond acceptors , 946362-24-9 occupies a distinct position in property space that is not represented by simpler benzamide analogs (logP ~1.8). This makes it a valuable reference compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies designed to correlate logP with passive permeability for this chemotype.

Negative Control for FtsZ-Targeting Antibacterial Programs Requiring Isoxazole-Benzamide Scaffolds

Given that isoxazole-containing benzamides have been explored as bacterial cell division protein FtsZ inhibitors [4], 946362-24-9 can serve as a mammalian-cell-active, antibacterial-inactive control in dual-target screening cascades, provided its lack of antibacterial activity is experimentally confirmed.

Quote Request

Request a Quote for 4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.